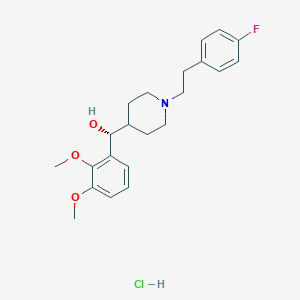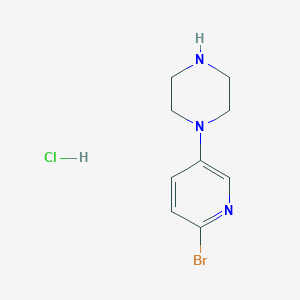
trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride: is a chemical compound that belongs to the class of cyclohexylamines. It is characterized by the presence of a cyclohexane ring substituted with a 3-methoxy-propyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride typically involves the following steps:
Cyclohexanone Reaction: Cyclohexanone is reacted with 3-methoxy-propylamine under reductive amination conditions to form trans 4-(3-Methoxy-propyl)-cyclohexylamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of various cyclohexylamine derivatives.
Biology:
- Investigated for its potential biological activity, including its effects on neurotransmitter systems.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry:
- Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: A simpler analog without the 3-methoxy-propyl group.
4-(3-Methoxy-propyl)-cyclohexanol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness:
- The presence of the 3-methoxy-propyl group and the amine functionality in trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride imparts unique chemical and biological properties, distinguishing it from other cyclohexylamine derivatives.
Eigenschaften
Molekularformel |
C10H22ClNO |
|---|---|
Molekulargewicht |
207.74 g/mol |
IUPAC-Name |
4-(3-methoxypropyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-12-8-2-3-9-4-6-10(11)7-5-9;/h9-10H,2-8,11H2,1H3;1H |
InChI-Schlüssel |
IXVAXPAYLDDSFT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCC1CCC(CC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4R,5S)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13721680.png)
![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)
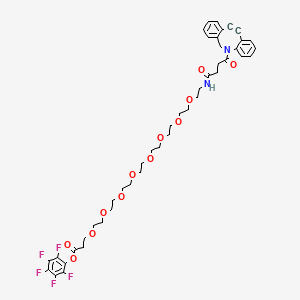
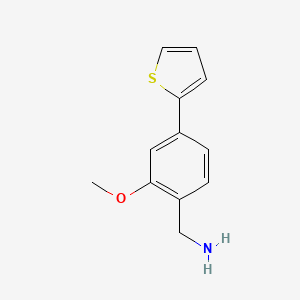
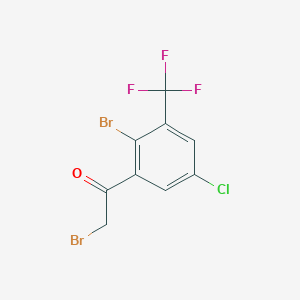
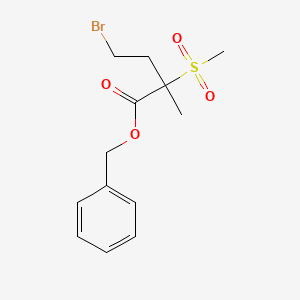
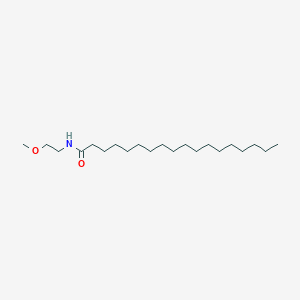

![[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)
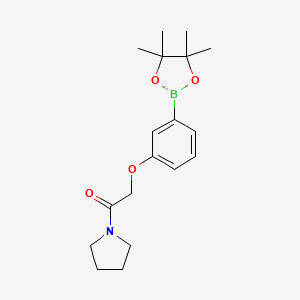
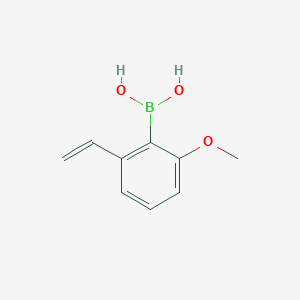
![6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13721729.png)
